4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
描述
Historical Context and Discovery Timeline
The development of this compound can be traced to the broader historical evolution of 1,2,4-oxadiazole chemistry, which began in 1884 when Tiemann and Krüger first synthesized the 1,2,4-oxadiazole heterocycle. Initially classified as azoxime or furo[ab1]diazole, this heterocyclic system remained relatively unexplored for nearly eight decades following its discovery. The heterocycle finally attracted significant attention from chemists almost 80 years after its initial synthesis when photochemical rearrangement studies revealed its potential for transformation into other heterocyclic systems.
Biological activity studies of 1,2,4-oxadiazole derivatives commenced in the early 1940s, marking the beginning of systematic investigation into their pharmaceutical potential. This foundational work established the groundwork for the eventual development of more complex derivatives, including the pyridine-containing variants that would later emerge. The first commercial drug containing a 1,2,4-oxadiazole ring, Oxolamine, was introduced to the pharmaceutical market as a cough suppressant approximately twenty years after the initial biological studies began.
The specific synthesis of this compound was achieved through the reaction of 4-Pyridylamidoxime with Chloroacetic anhydride, yielding the target compound with a reported yield of 15% under optimized conditions. This synthetic approach reflects the broader methodological advances in 1,2,4-oxadiazole synthesis that have been developed over several decades, most of which are based on amidoxime and carboxylic acid derivatives heterocyclization or 1,3-dipolar cycloaddition of nitrile and nitrile oxide.
Significance in Heterocyclic Chemistry
This compound occupies a unique position in heterocyclic chemistry due to its incorporation of two distinct nitrogen-containing ring systems. The compound's structure features a pyridine ring at the 3-position of the 1,2,4-oxadiazole core, with a reactive chloromethyl group positioned at the 5-position of the oxadiazole ring. This arrangement creates a versatile synthetic platform that enables diverse chemical transformations and applications.
The molecular architecture of this compound can be described by its SMILES notation: C1=CN=CC=C1C2=NOC(=N2)CCl, which clearly illustrates the connectivity between the pyridine and oxadiazole moieties. The compound's three-dimensional structure has been confirmed through various analytical techniques, with the InChI key TTYRVRZPJAJSGJ-UHFFFAOYSA-N providing a unique chemical identifier.
Table 1: Physical and Chemical Properties of this compound
The significance of this compound in heterocyclic chemistry extends beyond its structural novelty to encompass its reactivity patterns and synthetic utility. The chloromethyl substituent serves as a reactive handle for further chemical modifications, enabling nucleophilic substitution reactions with various nucleophiles such as amines or thiols under basic conditions. This reactivity has been exploited in pharmaceutical development, where the compound functions as a key intermediate in the synthesis of neurologically active agents.
Research has demonstrated that the oxadiazole ring system can participate in various intermolecular interactions, including π···π stacking interactions with aromatic systems. These noncovalent interactions have been characterized through crystallographic studies and theoretical calculations, revealing that oxadiazole cores can engage in meaningful π···π interactions with both pyridine rings and other oxadiazole moieties. The distance and angular parameters of these interactions conform to established criteria for π-π interactions, with electron density analysis confirming their noncovalent nature.
Table 2: Synthetic Applications and Reactivity Patterns
| Reaction Type | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | Basic conditions with amines/thiols | Corresponding derivatives | Variable | |
| Cyclization Reactions | Specific conditions | Complex heterocyclic structures | Not specified | |
| Oxidation/Reduction | Specific conditions | Various oxidized/reduced products | Not specified |
The compound's role in pharmaceutical development has been particularly noteworthy, with research indicating its utility as an intermediate in the synthesis of drugs targeting neurological disorders. Studies have shown that derivatives of this compound exhibit promising activity against conditions such as Alzheimer's disease and Parkinson's disease, with modifications to the oxadiazole ring leading to compounds with improved binding affinities to neuroreceptors.
属性
IUPAC Name |
5-(chloromethyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-5-7-11-8(12-13-7)6-1-3-10-4-2-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYRVRZPJAJSGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629722 | |
| Record name | 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50737-35-4 | |
| Record name | 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Synthesis from 4-Pyridylamidoxime and Chloroacetic Anhydride
- The primary reported synthesis involves the reaction of 4-pyridylamidoxime with chloroacetic anhydride.
- The reaction proceeds via cyclodehydration to form the 1,2,4-oxadiazole ring fused with the pyridine moiety.
- The chloromethyl substituent is introduced from the chloroacetic anhydride reagent.
| Parameter | Details |
|---|---|
| Solvent | Toluene |
| Temperature | 120 °C |
| Reaction Time | 12 hours |
| Yield | Approximately 15% |
- 4-Pyridylamidoxime is reacted with chloroacetic anhydride in toluene.
- The mixture is heated at 120 °C for 12 hours to facilitate ring closure and chloromethyl substitution.
- The product is isolated after work-up, typically involving solvent removal and purification.
Alternative Synthetic Route via Nicotinyl Chloride and 2-Chloroacetamidoxime (Related Isomer)
Though this method primarily describes the synthesis of the positional isomer 2-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]pyridine, it provides valuable insights into oxadiazole formation that can be adapted for the 4-substituted derivative.
- The reaction involves stirring 2-chloroacetamidoxime with nicotinyl chloride in toluene.
- Heating promotes cyclization to the oxadiazole ring with a chloromethyl substituent.
- The product is purified by column chromatography.
| Parameter | Details |
|---|---|
| Solvent | Toluene |
| Temperature | 110 °C |
| Reaction Time | 4 hours |
| Yield | Approximately 55% |
| Purification | Silica gel column chromatography (15% Acetone-Hexane) |
- 2-Chloroacetamidoxime (9.2 mmol) is dissolved in toluene.
- Nicotinyl chloride (9.67 mmol) is added, and the mixture heated for 4 hours.
- After reaction completion, the mixture is diluted with ethyl acetate and washed with saturated sodium bicarbonate solution.
- The organic layer is concentrated, and the crude product purified chromatographically.
- This method demonstrates effective cyclization under milder conditions with higher yield.
- Adaptation to the 4-pyridyl derivative may involve using 4-pyridyl chloride analogs.
- The method is documented in patent literature (WO2008/23248).
Comparative Summary of Preparation Methods
| Aspect | Method 1: 4-Pyridylamidoxime + Chloroacetic Anhydride | Method 2: Nicotinyl Chloride + 2-Chloroacetamidoxime (Isomeric Route) |
|---|---|---|
| Starting Materials | 4-Pyridylamidoxime, Chloroacetic anhydride | Nicotinyl chloride, 2-Chloroacetamidoxime |
| Solvent | Toluene | Toluene |
| Temperature | 120 °C | 110 °C |
| Reaction Time | 12 hours | 4 hours |
| Yield | ~15% | ~55% |
| Purification | Not explicitly detailed | Silica gel column chromatography |
| Product | 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine | 2-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]pyridine (isomer) |
Research Findings and Notes
- The relatively low yield (15%) in the direct synthesis from 4-pyridylamidoxime suggests the need for optimization, possibly by varying solvent, temperature, or reaction time.
- The higher yield in the isomeric synthesis (55%) indicates that the choice of starting materials and reaction conditions significantly impacts efficiency.
- Purification by silica gel chromatography is effective for isolating the target compound with high purity.
- The chloromethyl substituent is introduced via chloro-substituted acetic derivatives, crucial for maintaining the functionality of the oxadiazole ring.
- The reaction mechanism likely involves nucleophilic attack of amidoxime on the chloroacetyl intermediate followed by cyclodehydration to form the oxadiazole ring.
科学研究应用
Pharmaceutical Applications
The compound serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its unique structure allows it to enhance drug efficacy and specificity, particularly for neurological disorders.
Key Findings:
- Neurological Disorders : Research indicates that derivatives of 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine exhibit potential in treating conditions such as Alzheimer's and Parkinson's disease by targeting specific receptors involved in neurodegeneration .
- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties, making it a candidate for developing new antibiotics .
Table 1: Pharmaceutical Applications of this compound
| Application Area | Specific Use | Reference |
|---|---|---|
| Neurological Disorders | Drug development for Alzheimer's | |
| Antimicrobial Agents | Synthesis of new antibiotics |
Agricultural Chemicals
In agriculture, this compound is utilized in formulating agrochemicals. It provides effective pest control solutions while minimizing environmental impact.
Key Findings:
- Pest Control : The compound has been integrated into pesticide formulations that target specific pests without harming beneficial insects .
- Sustainable Agriculture : Its use aligns with sustainable practices by reducing the need for harmful chemicals .
Table 2: Agricultural Applications of this compound
| Application Area | Specific Use | Reference |
|---|---|---|
| Pest Control | Formulation of targeted pesticides | |
| Sustainable Practices | Environmentally friendly agrochemical solutions |
Material Science
The compound is also significant in material science, where it is incorporated into polymer formulations to enhance thermal stability and mechanical properties.
Key Findings:
- Polymer Development : Research has demonstrated that adding this compound to polymers improves their mechanical strength and resistance to thermal degradation .
Table 3: Material Science Applications of this compound
Biochemical Research
In biochemistry, this compound acts as a valuable tool for studying enzyme activities and cellular processes.
Key Findings:
- Biochemical Assays : It aids researchers in understanding complex biological systems by serving as a substrate or inhibitor in various assays .
Table 4: Biochemical Applications of this compound
作用机制
The mechanism of action of 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.
相似化合物的比较
Comparison with Similar Compounds
Structural Isomerism: Positional Variations on Pyridine
- 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine (CAS: 749896-93-3):
- Structural isomer with the oxadiazole attached to the pyridine’s 3-position instead of the 4-position.
- Differences in electronic distribution may alter solubility and binding affinity in biological systems.
- LogP values and hydrogen-bonding capacity are likely comparable, but steric effects could influence interactions with biological targets .
Substituent Variations on the Oxadiazole Ring
- 4-{5-[(2,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine (CAS: 421583-92-8): Substituent: 2,4-Dichlorophenoxy group instead of chloromethyl. Increased lipophilicity (higher logP) due to aromatic and halogenated groups. Potential applications in agrochemicals or antimicrobial agents due to enhanced stability and membrane penetration .
- 3-[5-(4-Chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine (CAS: 420825-37-2): Substituent: 4-Chlorobenzyl group.
- 3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine: Substituent: Phenoxymethyl group. LogP = 2.50, higher than the chloromethyl variant (estimated ~1.5–2.0), suggesting better lipid solubility .
Complex Derivatives with Extended Functionality
- 4-[5-(4′-Octyl-4-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine (CAS: 364616-41-1):
- SA92-0274 (4-{5-[3-Fluoro-1-(oxan-4-yl)piperidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine) :
Key Data Table: Comparative Analysis
生物活性
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine (CAS Number: 50737-35-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer activity, mechanisms of action, and structure-activity relationships (SAR).
The molecular formula of this compound is CHClNO, with a molecular weight of approximately 195.61 g/mol. The compound features a pyridine ring substituted with a chloromethyl group and an oxadiazole moiety, which is known for its diverse biological activities.
Anticancer Properties
Numerous studies have indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, research has shown that certain oxadiazole derivatives can induce apoptosis in various cancer cell lines. The compound's structure allows it to interact with cellular targets effectively.
Table 1: Biological Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD | Apoptosis induction |
| 5a-b | CEM-13 | <0.1 | Induces apoptosis |
| 16a | SK-MEL-2 | TBD | Inhibits HDAC |
The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Studies have shown that compounds with similar structures can activate p53 pathways and increase caspase activity, leading to programmed cell death .
In one study, the compound was noted to increase the expression levels of p53 and cleaved caspase-3 in MCF-7 cells, indicating its role in apoptosis . Additionally, molecular docking studies suggest strong interactions between the oxadiazole ring and target proteins involved in cancer progression .
Structure-Activity Relationship (SAR)
The modifications on the oxadiazole ring significantly influence the biological activity of the compound. For example:
- Substituents at specific positions on the pyridine or oxadiazole rings can enhance potency against specific cancer types.
- The presence of halogens or other electron-withdrawing groups can affect the lipophilicity and overall reactivity of the compound.
Table 2: Structure-Activity Relationships in Oxadiazoles
| Substituent | Activity Change | Notes |
|---|---|---|
| Chloromethyl | Increased potency | Enhances binding affinity |
| Nitrogen substitutions | Variable effects | Depends on position and electronic properties |
Case Studies
- Cytotoxicity against MCF-7 Cells : A study demonstrated that this compound exhibited cytotoxic effects with an IC value in the micromolar range against MCF-7 breast cancer cells. Flow cytometry confirmed that this effect was due to apoptosis .
- Inhibition of Carbonic Anhydrases : Some derivatives have shown selective inhibition of carbonic anhydrases associated with tumorigenesis. This suggests a dual mechanism where both direct cytotoxicity and inhibition of tumor-promoting enzymes contribute to their anticancer effects .
常见问题
Q. What are the standard synthetic routes for 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine, and what key reaction conditions should be optimized?
- Methodological Answer : The synthesis typically involves condensation and cyclization steps. For example:
- Step 1 : React a pyridine derivative (e.g., 3-cyanopyridine) with hydroxylamine to form an amidoxime intermediate.
- Step 2 : Cyclize the intermediate with a chloromethylating agent (e.g., chloromethyl chloroformate) under reflux in anhydrous conditions.
- Critical Conditions :
- Use anhydrous solvents (e.g., DMF or toluene) to avoid hydrolysis of the chloromethyl group .
- Optimize reaction time and temperature (e.g., 80–100°C for 6–12 hours) to minimize by-products like structural isomers .
Table 1 : Common Synthetic Challenges and Mitigations
| Challenge | Mitigation |
|---|---|
| Hydrolysis of chloromethyl group | Use moisture-free solvents and inert atmosphere |
| Isomer formation | Monitor reaction progress via TLC or HPLC |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR resolves the pyridine and oxadiazole moieties. Key signals:
- Pyridine protons at δ 8.5–9.0 ppm (aromatic region).
- Chloromethyl (-CH₂Cl) protons at δ 4.5–5.0 ppm .
- 2D NMR (COSY, HSQC) confirms connectivity in cases of structural ambiguity .
- Mass Spectrometry (MS) :
- High-resolution MS (HRMS) validates molecular weight (e.g., exact mass for C₈H₆ClN₃O: 195.0018 Da) .
- X-ray Crystallography :
- SHELX programs refine crystal structures to resolve misassignments (e.g., distinguishing 3- vs. 5-substituted oxadiazoles) .
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data when determining the molecular structure of this compound?
- Methodological Answer :
- Issue : Misassignment of oxadiazole substitution (e.g., 3- vs. 5-position) due to similar electron density maps.
- Resolution Strategies :
Dual Refinement : Test both substitution patterns in SHELXL and compare R-factor convergence .
Complementary Spectroscopy : Cross-validate with ¹H-¹⁵N HMBC NMR to confirm nitrogen connectivity .
DFT Calculations : Compare experimental and computed bond lengths/angles to identify the most plausible structure .
Case Study : A corrigendum for this compound revealed an initial misassignment of the oxadiazole substitution pattern, resolved via SHELXL refinement and NMR validation .
Q. What strategies are recommended for mitigating by-product formation during the synthesis of this compound?
- Methodological Answer :
- By-Products : Common issues include:
- Hydrolysis of -CH₂Cl to -CH₂OH.
- Formation of 3- and 5-oxadiazole isomers.
- Mitigations :
Controlled Chloromethylation : Use excess chloromethylating agent (1.5–2.0 eq.) in dry toluene under nitrogen .
Chromatographic Separation : Employ reverse-phase HPLC with a C18 column (MeCN/H₂O gradient) to isolate isomers .
Kinetic Monitoring : Use in-situ FTIR to track reactant consumption and terminate reactions at optimal conversion .
Table 2 : By-Product Analysis and Remediation
| By-Product | Detection Method | Remediation |
|---|---|---|
| Hydrolyzed product (-CH₂OH) | ¹H NMR (δ 3.8–4.2 ppm) | Anhydrous conditions, molecular sieves |
| Structural isomers | HPLC retention time | Column chromatography (silica gel, EtOAc/hexane) |
Data Contradiction Analysis
- Scenario : Conflicting NMR and MS data suggesting impurity vs. isomer.
- Resolution :
Purify the compound via recrystallization (e.g., ethanol/water).
Re-analyze using HRMS to confirm molecular ion peaks.
Compare experimental and theoretical isotopic patterns (e.g., Cl isotopic signature) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
